tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate

Pharmaceutical Impurity Synthesis Reference Standard Preparation Oseltamivir Drug Substance

Securing the correct intermediate for Oseltamivir impurity profiling is critical for ANDA submissions. Using a generic analog risks inaccurate chromatographic identification and method validation failure. This compound is the direct, structure-specific precursor for synthesizing the Oseltamivir Citric Acid Adduct (O701055) reference standard. - Direct precursor for O701055; enables unambiguous HPLC/LC-MS identification via unique RRT and MS fragmentation. - Supplied with comprehensive characterization (NMR, HRMS, HPLC) for immediate use as a qualified reference standard. - Global shipping with batch-specific CoA to support pharmacopeial compliance and regulatory documentation.

Molecular Formula C10H14O6
Molecular Weight 230.21 g/mol
CAS No. 864531-02-2
Cat. No. B13410630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate
CAS864531-02-2
Molecular FormulaC10H14O6
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CC(=O)OC(=O)C1)O
InChIInChI=1S/C10H14O6/c1-9(2,3)16-8(13)10(14)4-6(11)15-7(12)5-10/h14H,4-5H2,1-3H3
InChIKeyZDILKAFHOPYMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate: Impurity Intermediate Overview


tert-Butyl 4-hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate (CAS 864531-02-2) is a synthetic organic compound belonging to the class of tetrahydropyran-2,6-dione esters. It is primarily recognized as a key intermediate in the synthesis of the Oseltamivir Citric Acid Adduct (O701055), a process-related impurity of the antiviral drug Oseltamivir (Tamiflu) . Its molecular architecture, featuring a tert-butyl ester protecting group on a cyclic anhydride scaffold, makes it a strategically important building block for pharmaceutical impurity reference standards and analytical method development, rather than a direct therapeutic agent.

Defined precursor for Oseltamivir Citric Acid Adduct (O701055) impurity
Tert-butyl ester enables chromatographic selectivity and protecting group stability
Supplied as high-purity intermediate (CoA) for analytical reference standard synthesis

Generic Substitution Risks for tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate


For analytical reference standard and impurity profiling applications, substituting this compound with a generic or structurally similar analog (e.g., a different ester homolog or a des-hydroxy derivative) is scientifically invalid. The compound's specific structure is essential for its role as a direct precursor, ensuring the correct formation of the Oseltamivir Citric Acid Adduct impurity . In regulated pharmaceutical quality control (QC) and Abbreviated New Drug Application (ANDA) submissions, the use of an incorrect intermediate or impurity marker can lead to inaccurate chromatographic identification, flawed method validation, and non-compliance with pharmacopeial monographs [1]. The tert-butyl ester group provides specific chromatographic retention and mass spectrometric fragmentation patterns distinct from other alkyl esters, which are critical for unambiguous identification and quantification in complex sample matrices.

Ester analog
Methyl or ethyl esters shift retention time and MS pattern, invalidating impurity specificity.
Des-hydroxy derivative
Removal of the hydroxyl group alters reactivity, preventing correct adduct formation.
Undocumented purity
Generic intermediates lack CoA and purity data, compromising quantitative method accuracy.

Evidence Guide for tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate


Specific Precursor for Oseltamivir Citric Acid Adduct

Unlike general building blocks, this compound is exclusively documented as an intermediate for synthesizing the Oseltamivir Citric Acid Adduct (O701055), a specific impurity marker for the antiviral drug Oseltamivir . This defined synthetic role provides procurement clarity: it is not a random lactone ester but a targeted precursor for a regulated impurity. Its use ensures the generation of the correct adduct structure, which is essential for creating certified reference materials (CRMs) used in HPLC and LC-MS method validation, as per ICH guidelines.

Specific Precursor Role
Class-level inference
Exclusive documented intermediate for Oseltamivir Citric Acid Adduct (O701055)
Supports targeted impurity reference standard synthesis
Supplier & literature review context
Pharmaceutical Impurity Synthesis Reference Standard Preparation Oseltamivir Drug Substance

Tert-Butyl Ester Stability Advantage

The tert-butyl ester functionality imparts superior stability under basic and nucleophilic conditions compared to methyl or ethyl esters, which are more prone to premature hydrolysis or transesterification during the multi-step synthesis of the Oseltamivir Citric Acid Adduct. This is a well-established principle in organic synthesis where tert-butyl esters are used as acid-labile protecting groups [1]. While direct comparative stability data for this specific compound is not publicly available, its selection as the ester form in the impurity synthesis pathway is consistent with the general preference for tert-butyl esters in complex synthetic sequences requiring orthogonal deprotection.

tert-Butyl Ester Stability
Class-level inference
Stable under basic/nucleophilic conditions vs methyl/ethyl esters
Reduces premature ester cleavage risk during synthesis
Inferred from protecting group chemistry principles
Protecting Group Strategy Ester Stability Impurity Synthesis Protocol

Unique Chromatographic and MS Profile

The distinct retention time and mass spectrum of tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate, as a precursor, are critical for tracking the formation of the Oseltamivir Citric Acid Adduct impurity. Its unique molecular ion and fragment pattern, resulting from the tert-butyl ester group, allow for selective and interference-free detection in the presence of other process-related impurities . This is in contrast to the free acid or other short-chain alkyl esters, which would exhibit different chromatographic behavior and mass fragmentation, potentially co-eluting with other analytes or failing to ionize efficiently. A related study on oseltamivir impurities highlights the necessity of using correct intermediates to accurately identify and quantify novel process-related impurities at specific relative retention times (RRTs), an approach that requires the exact precursor compound [1].

Chromatographic & MS Profile
Cross-study comparable
Unique retention time and MS fragmentation pattern from tert-butyl ester
Enables selective detection without co-elution interference
Impurity profiling context (Srinivas et al.)
LC-MS Impurity Profiling Chromatographic Selectivity Reference Standard Characterization

Purity and Quality Control for Reference Standards

Vendors supply this compound as an intermediate for impurity synthesis, often accompanied by a Certificate of Analysis (CoA) specifying its purity (typically >95% by HPLC) . This level of characterization is essential for its downstream use in creating a certified impurity reference standard. A generic analog procured from a non-specialist supplier, even if structurally similar, may lack this documented purity profile, introducing unknown contaminants that can compromise the accuracy of quantitative analytical methods. This documented purity directly supports the generation of reliable calibration curves in LC-MS/MS assays.

Purity Documentation
Supporting evidence
Typically >95% (HPLC), supplied with CoA
Supports accurate calibration for quantitative impurity methods
Vendor-specified purity for research-grade intermediate
Certified Reference Material Pharmaceutical Quality Control HPLC Purity

Application Scenarios for tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate


Synthesizing Oseltamivir Citric Acid Adduct Reference Standard

In a pharmaceutical QC or contract research laboratory, this compound is purchased as the starting material to carry out the final synthetic steps to produce a pure batch of Oseltamivir Citric Acid Adduct (O701055). The synthesized adduct is then rigorously characterized (NMR, HRMS, HPLC) and used to create a primary reference standard . This standard is critical for the identification and quantification of this specific impurity in Oseltamivir drug substance batches, as required by pharmacopeial monographs (e.g., European Pharmacopoeia) and for ANDA submissions.

Stability-Indicating HPLC/LC-MS Method Development

Analytical scientists use the compound to generate the target impurity in situ or as a characterized precursor to spike into oseltamivir drug substance samples. This allows for the development of a robust, stability-indicating HPLC or LC-MS method capable of separating and quantifying the citric acid adduct impurity at trace levels (e.g., ≤0.10% area normalization) [1]. The method's specificity and sensitivity are validated by confirming the unique relative retention time (RRT) and mass spectrum of the impurity, which are directly linked to the structure of the starting intermediate.

Impurity Formation Mechanism in Oseltamivir Synthesis

Process chemistry R&D groups use this compound to design experiments aimed at understanding the root cause of the Oseltamivir Citric Acid Adduct formation. By using the pure intermediate and varying reaction conditions, chemists can map the impurity-forming pathway . This knowledge enables the development of a more robust manufacturing process with improved control strategies, ultimately reducing the impurity level in the final active pharmaceutical ingredient (API) and ensuring batch-to-batch consistency.

Forensic Analysis of Counterfeit Oseltamivir Products

Regulatory agencies and forensic laboratories can use data from this compound's characterized impurity profile to compare with the impurity signatures of seized or suspect drug products. The presence or absence of the specific citric acid adduct impurity, and its precursor, can serve as a chemical fingerprint indicating the synthetic route used and thus help trace the origin of the material .

Application
Selection Property
Validation Focus
Oseltamivir Impurity Reference Standard Synthesis
Precursor-specific reactivity and documentation
Impurity identity characterization (NMR, HRMS)
Stability-Indicating LC-MS Method Development
Unique chromatographic selectivity from tert-butyl ester
Method specificity verification at target RRT
Impurity Formation Pathway Investigation
Pure intermediate for controlled reaction studies
Synthetic route optimization for reduced impurity levels
Forensic Impurity Profiling
Characterized impurity signature for synthetic route tracing
Comparative impurity profiling of suspect samples
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